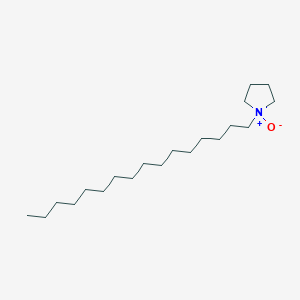
Pyrrolidine, 1-hexadecyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-hexadecyl-, 1-oxide is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic chemistry and various industrial applications. The compound is characterized by the presence of a hexadecyl group attached to the nitrogen atom of the pyrrolidine ring, along with an oxide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-hexadecyl-, 1-oxide typically involves the reaction of pyrrolidine with a hexadecyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as cobalt or nickel oxides supported on alumina may be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-hexadecyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to the corresponding pyrrolidine derivative.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Pyrrolidine, 1-hexadecyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pyrrolidine, 1-hexadecyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog without the hexadecyl and oxide groups.
Pyrrolidine-2-one: Contains a carbonyl group instead of an oxide group.
Pyrrolidine-2,5-diones: Contains two carbonyl groups at positions 2 and 5.
Uniqueness
Pyrrolidine, 1-hexadecyl-, 1-oxide is unique due to the presence of the long hexadecyl chain and the oxide functional group. These structural features impart distinct physicochemical properties and biological activities, making it suitable for specific applications that other pyrrolidine derivatives may not be able to fulfill.
Propriétés
Numéro CAS |
74493-16-6 |
|---|---|
Formule moléculaire |
C20H41NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
1-hexadecyl-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21(22)19-16-17-20-21/h2-20H2,1H3 |
Clé InChI |
BASCZXQTSVHQGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1(CCCC1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


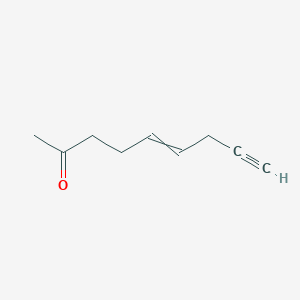
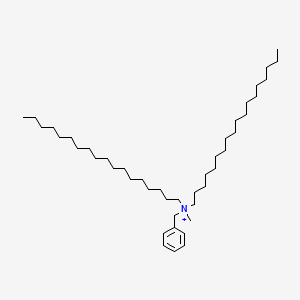
![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
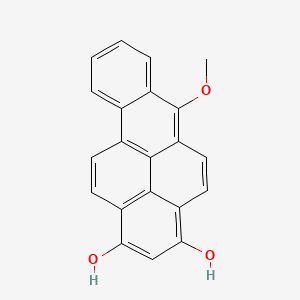
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

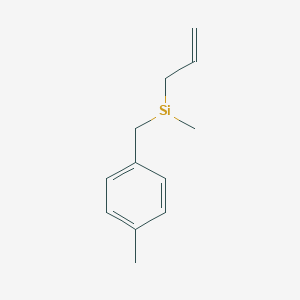
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
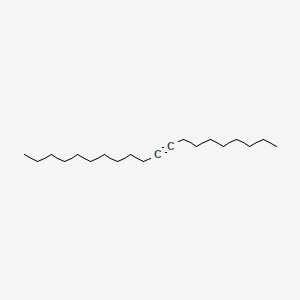
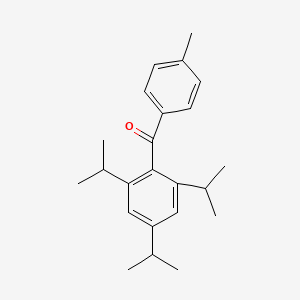


![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
